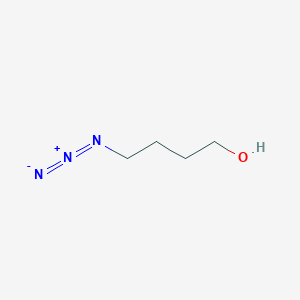

4-Azidobutan-1-OL

Descripción general

Descripción

Synthesis Analysis

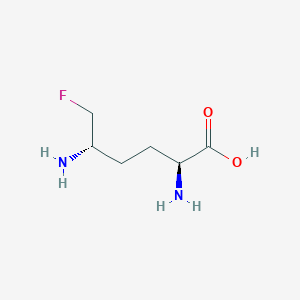

The synthesis of azido acids, which are crucial for the creation of complex peptides, has been extensively studied. Azido acids serve as an efficient protecting group due to their atom economy and compatibility with other protecting groups. This allows for their use in the synthesis of branched and cyclic peptides. The synthesis methods for α-azido acids include starting from α-amino acids or esters, α-substitution, electrophilic azidation, and condensation reactions with enolates. Additionally, the synthesis of β-azido acids, such as azidoalanine, involves general approaches that are applicable to other β-azido acids beyond azidoalanine and 3-azido-2-aminobutanoic acids .

Molecular Structure Analysis

The molecular structure of azido acids is less bulky compared to

Aplicaciones Científicas De Investigación

Synthesis and Stability

4-Azidobutan-1-OL is an important intermediate in the synthesis of various compounds. Capon et al. (2020) described the synthesis of 4-aminobutanenitrile from 4-azidobutanenitrile, highlighting its role in producing neurological disorder therapeutics for diseases like Parkinson’s and Alzheimer’s (Capon, Avery, Purdey, & Abell, 2020).

Enzymatic Methodology

In a study by Wan et al. (2015), a halohydrin dehalogenase was used to catalyze reactions with azide and cyanide, producing β-substituted alcohols like 1-azidobutan-2-ol, demonstrating the utility of 4-azidobutan-1-OL in enzymatic methods for detecting azide and cyanide in water (Wan, Liu, Xue, & Zheng, 2015).

Metabolic Oligosaccharide Engineering

Almaraz et al. (2012) explored the incorporation of azide functional groups onto cell surfaces through metabolic oligosaccharide engineering, using analogs like 4-azidobutan-1-OL. This approach has potential in modifying cell surface sugars for medical and biotechnological applications (Almaraz, Aich, Khanna, Tan, Bhattacharya, Shah, & Yarema, 2012).

Potential Genotoxic Impurities

Jireš et al. (2021) focused on identifying genotoxic impurities in pharmaceutical ingredients, where compounds like 4-azidobutan-1-OL could be relevant for studying the presence of genotoxic impurities in drug products (Jireš, Gibala, Kalášek, Douša, & Doubský, 2021).

Cycloaddition Reactions

Mekni and Baklouti (2012) discussed the synthesis of bis(1,2,3-triazolo-1,4-oxazine) using azide ring-opening reactions and propargylation, where 4-azidobutan-1-OL could play a role in forming heterocyclic compounds for various applications (Mekni & Baklouti, 2012).

Safety And Hazards

4-Azidobutan-1-ol may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

4-azidobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c5-7-6-3-1-2-4-8/h8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAVSXJFTZUOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480279 | |

| Record name | 4-AZIDOBUTAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azidobutan-1-OL | |

CAS RN |

54953-78-5 | |

| Record name | 4-AZIDOBUTAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

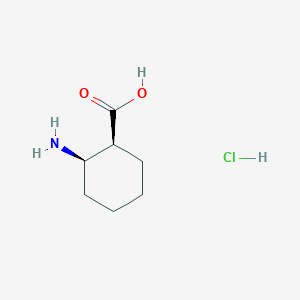

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

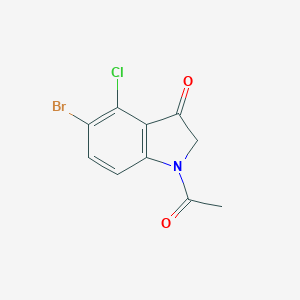

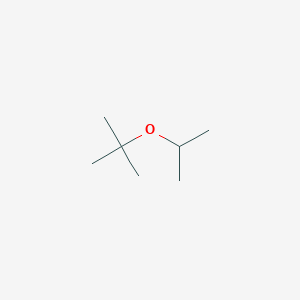

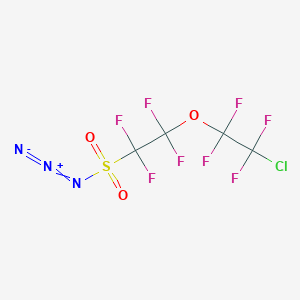

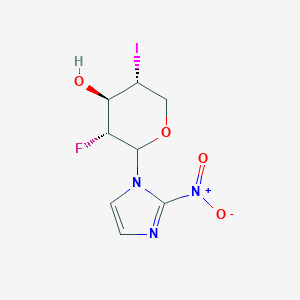

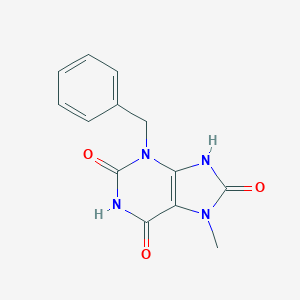

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

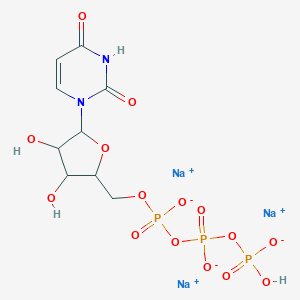

![Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B127786.png)